Direct Synthetic Precursor to SR 4895: Superior In Vivo Antitumor Combination Activity vs. Tirapazamine
3-Ethyl-1,2,4-benzotriazine is the immediate synthetic precursor to SR 4895 (3-ethyl-1,2,4-benzotriazine-1,4-dioxide). SR 4895, when combined with radiation, demonstrated superior in vivo antitumor activity compared to tirapazamine (TPZ, 3-amino-1,2,4-benzotriazine-1,4-dioxide), the reference clinical-stage hypoxia-selective cytotoxin . In the broader 3-alkyl-1,2,4-benzotriazine 1,4-dioxide series, hypoxic cytotoxicities (IC50) against HT-29 human colon carcinoma cells ranged from 0.4 to 28 μM, while hypoxic selectivities (HCR = aerobic IC50 / hypoxic IC50) ranged from 18 to 184, compared to TPZ values of 5.1 μM and 67, respectively [1]. The 3-ethyl-substituted parent compound is therefore the gatekeeper intermediate for accessing the therapeutically validated 3-ethyl-1,4-dioxide pharmacophore.
| Evidence Dimension | Synthetic precursor to clinical-stage hypoxia-selective anticancer agent with validated in vivo superiority |
|---|---|
| Target Compound Data | Precursor to SR 4895 (3-ethyl-1,2,4-benzotriazine-1,4-dioxide); superior in vivo antitumor activity with radiation vs. TPZ |
| Comparator Or Baseline | Tirapazamine (TPZ, 3-amino-1,2,4-benzotriazine-1,4-dioxide): IC50 = 5.1 μM (hypoxic, HT-29), HCR = 67 |
| Quantified Difference | 3-Alkyl-BTO series hypoxic IC50 range = 0.4–28 μM; HCR range = 18–184 (vs. TPZ IC50 = 5.1 μM; HCR = 67). SR 4895 specifically demonstrates superior in vivo combination activity vs. TPZ. |
| Conditions | Hypoxic cytotoxicity: HT-29 human colon carcinoma cells; in vivo antitumor activity: murine tumor models in combination with radiation. |
Why This Matters
For pharmaceutical R&D teams developing hypoxia-selective anticancer agents, procurement of the 3-ethyl parent compound is essential for synthesizing and scaling the clinically validated SR 4895 pharmacophore, which has demonstrated superior in vivo efficacy over the Phase III comparator tirapazamine.
- [1] Hicks, K. O., et al. (2005). Pharmacokinetic/pharmacodynamic model-guided identification of hypoxia-selective 1,2,4-benzotriazine 1,4-dioxides with antitumor activity. Cancer Research, 65(9 Suppl), 535. View Source
